2-[Amino-(4-chloro-phenyl)-methyl]-naphthalen-1-ol hydrochloride, with the Chemical Abstracts Service (CAS) number 736173-17-4, is a compound recognized for its relevance in proteomics research and various scientific applications. This compound features a complex structure that includes a naphthalene ring substituted with an amino group and a chlorophenyl moiety, contributing to its unique chemical properties and potential biological activities.
2-[Amino-(4-chloro-phenyl)-methyl]-naphthalen-1-ol hydrochloride is classified as an organic compound. It belongs to the category of naphthalene derivatives and is recognized for its potential therapeutic applications due to its structural characteristics.
The synthesis of 2-[Amino-(4-chloro-phenyl)-methyl]-naphthalen-1-ol hydrochloride typically involves multi-step organic reactions. While specific synthetic routes may vary, common methods include:
Technical details regarding reaction conditions, such as temperature, solvents, and catalysts, are critical for optimizing yield and purity but are not universally standardized across all synthesis protocols.
The molecular structure of 2-[Amino-(4-chloro-phenyl)-methyl]-naphthalen-1-ol hydrochloride can be represented as follows:
The compound's three-dimensional conformation can be analyzed using computational chemistry software to predict its behavior in biological systems.
2-[Amino-(4-chloro-phenyl)-methyl]-naphthalen-1-ol hydrochloride can participate in various chemical reactions due to its functional groups:
Technical details regarding reaction mechanisms should be explored further through literature on organic synthesis.
The mechanism of action for 2-[Amino-(4-chloro-phenyl)-methyl]-naphthalen-1-ol hydrochloride may involve interaction with biological targets such as enzymes or receptors. Specific pathways could include:
Data on binding affinities and kinetic parameters would provide insights into its biological effectiveness.
Relevant data such as density (approximately 1.303 g/cm³) and boiling point (around 481.3 ºC at 760 mmHg) provide additional context for handling this compound .
2-[Amino-(4-chloro-phenyl)-methyl]-naphthalen-1-ol hydrochloride has several applications in scientific research:
This compound's unique structure positions it as a valuable tool in both academic and pharmaceutical research settings, warranting further exploration into its properties and applications in drug development.
2-[Amino-(4-chloro-phenyl)-methyl]-naphthalen-1-ol hydrochloride (hereafter termed ACMN-HCl) is theorized to inhibit PLA2G15—a lysosome-specific phospholipase A2 critical for lipid catabolism. PLA2G15 catalyzes the hydrolysis of phospholipids like 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) into fatty acids and lysophospholipids. Inhibition disrupts this process, leading to phospholipid accumulation and drug-induced phospholipidosis (DIP)—a pathological lysosomal storage disorder characterized by lamellar body formation [4] [5].
Structurally, ACMN-HCl contains a cationic amphiphilic moiety (tertiary amine) and bulky aromatic domains (naphthalene and chlorophenyl rings). This enables electrostatic interactions with anionic phospholipid headgroups in PLA2G15’s membrane-binding domain, competitively blocking substrate access. Studies on analogs like fosinopril (IC₅₀ = 0.18 µM) demonstrate that such compounds reduce PLA2G15’s transacylase activity by >80% at micromolar concentrations, correlating with in vitro phospholipidosis [4].
Table 1: PLA2G15 Inhibition Parameters of ACMN-HCl Structural Analogs
Compound | IC₅₀ (µM) | Lipid Substrate Affected | Phospholipidosis Induction |
---|---|---|---|
Fosinopril | 0.18 | DOPC, Sulfatide | Confirmed |
Amiodarone | 2.7 | DOPC, Phosphatidylethanolamine | Confirmed |
ACMN-HCl (predicted) | 0.5–5.0* | DOPC, Phosphatidylcholine | High probability |
*Estimated based on structural similarity to fosinopril and amiodarone [4] [5].
ACMN-HCl’s cationic amphiphilic drug (CAD) properties drive its lysosomotropic behavior. The protonatable amine (pKₐ ~8–10) facilitates "ion trapping" in acidic lysosomes (pH 4.5–5.0), achieving intra-lysosomal concentrations 10–100× higher than cytosolic levels. This accumulation induces a marked lysosomal expansion—increasing lysosomal volume by up to 4-fold—as observed with CADs like imipramine and amiodarone [4] [7].
Key perturbations include:
These effects create a self-amplifying cycle: lipid accumulation begets lysosomal swelling, which further impairs enzyme diffusion and substrate accessibility. Consequently, ACMN-HCl exacerbates phospholipidosis through both direct enzyme inhibition and indirect compartment remodeling [4] [7].
ACMN-HCl employs dual inhibition modalities against PLA2G15, dictated by its stereochemistry and binding kinetics:
Competitive Inhibition
The chloro-phenyl-naphthalenol scaffold structurally mimics the glycerophospholipid headgroup of DOPC. In silico docking predicts occupancy in PLA2G15’s catalytic pocket (Kᵢ ≈ 1–5 µM), directly competing with phospholipid substrates. This is evidenced by:
Allosteric Inhibition
At higher concentrations (>10 µM), ACMN-HCl’s naphthalenol domain binds a hydrophobic crevice adjacent to PLA2G15’s membrane-anchoring region. This induces conformational changes that:
Table 2: Kinetic Parameters of ACMN-HCl’s Enzyme Inhibition
Inhibition Type | Kᵢ/Kₐₗₗ (µM) | Impact on Vₘₐₓ | Impact on Kₘ | Structural Determinants |
---|---|---|---|---|
Competitive | 0.5–2.0* | Unchanged | Increased 3–5× | Chlorophenyl group, protonated amine |
Allosteric | 5–10* | Reduced 30–70% | Unchanged | Naphthalenol ring, hydrophobic tail |
*Predicted based on structural analogs in [4] [9]
This dual mechanism allows ACMN-HCl to potently suppress PLA2G15 across a broad concentration range, making it a high-risk candidate for phospholipidosis despite therapeutic potential [3] [4] [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: